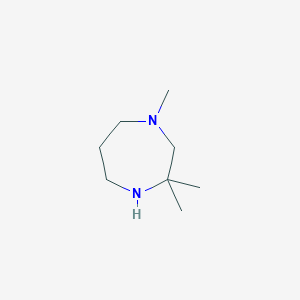
3-(4-Bromo-3-fluorophenoxy)propanenitrile
Übersicht
Beschreibung
3-(4-Bromo-3-fluorophenoxy)propanenitrile, commonly known as BFPN, is a chemical compound with a broad range of applications in various scientific fields1. It has a molecular formula of C9H7BrFNO and a molecular weight of 244.06 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-(4-Bromo-3-fluorophenoxy)propanenitrile. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I couldn’t find specific details on the molecular structure analysis of 3-(4-Bromo-3-fluorophenoxy)propanenitrile.Chemical Reactions Analysis
The chemical reactions involving 3-(4-Bromo-3-fluorophenoxy)propanenitrile are not readily available. The reactions of a compound can depend on various factors such as the reaction conditions, the presence of catalysts, and the nature of the reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more2. Unfortunately, I couldn’t find specific details on these properties for 3-(4-Bromo-3-fluorophenoxy)propanenitrile.Wissenschaftliche Forschungsanwendungen
Synthesis of Radiolabeled Compounds
The compound 3-(4-Bromo-3-fluorophenoxy)propanenitrile may be used in the synthesis of radiolabeled compounds for medical imaging, such as PET (Positron Emission Tomography). An example includes the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), where a similar bromo-fluorophenoxy moiety is involved in the nucleophilic substitution reactions with fluorine-18, a radioisotope used in PET imaging (Klok, Klein, Herscheid, & Windhorst, 2006).
Material Science and Electrolyte Development
Safe Electrolytes for Lithium-Ion Batteries
Compounds with a nitrile functional group similar to 3-(4-Bromo-3-fluorophenoxy)propanenitrile are explored for their application in developing safe electrolytes for lithium-ion batteries. These electrolytes, which include nitrile-functionalized glymes, show improved safety and performance characteristics, highlighting the potential of such compounds in energy storage technologies (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).
Advanced Polymer and Material Synthesis
Biocompatible Terpolymers
Compounds with a structure similar to 3-(4-Bromo-3-fluorophenoxy)propanenitrile are used in the synthesis of biocompatible terpolymers. These polymers find applications in diverse fields such as sensors, medical imaging, and security inks, demonstrating the versatility of fluorinated and brominated phenoxy compounds in polymer science (Mahapatra, Dutta, Roy, Deb, Das, Banerjee, Dey, Chattopadhyay, Maiti, & Singha, 2020).
Chemical Synthesis and Catalysis
Highly Selective Synthesis
The bromo and fluoro substituents on the phenyl ring, similar to those in 3-(4-Bromo-3-fluorophenoxy)propanenitrile, contribute to the high regio- and stereoselectivity in synthetic reactions, such as bromoboration of propyne. This selectivity is crucial in synthesizing complex organic molecules with defined configurations, which is important in pharmaceutical synthesis and material science (Wang, Tobrman, Xu, & Negishi, 2009).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. It’s important to note that all chemicals should be handled with appropriate safety measures to prevent any harm. Unfortunately, I couldn’t find specific safety and hazard information for 3-(4-Bromo-3-fluorophenoxy)propanenitrile.
Zukünftige Richtungen
The future directions of research on a compound can depend on various factors such as its potential applications, current limitations, and recent advancements in the field. Unfortunately, I couldn’t find specific information on the future directions of 3-(4-Bromo-3-fluorophenoxy)propanenitrile.
Please note that the information provided is based on the available resources and might not cover all aspects of your request. For a more comprehensive analysis, further research and expert consultation might be necessary.
Eigenschaften
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXJCLALVDTCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-fluorophenoxy)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



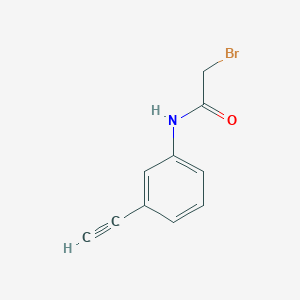
![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)


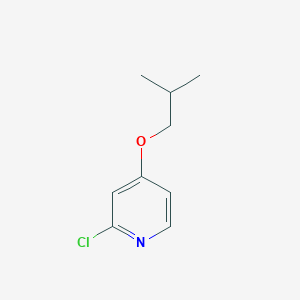
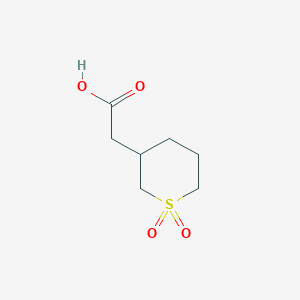
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)

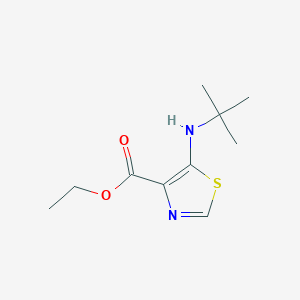
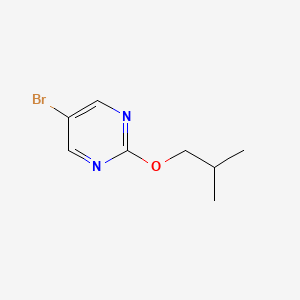
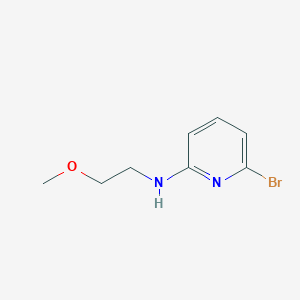
![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
